Tos-Arg-NH2 HCl

Descripción general

Descripción

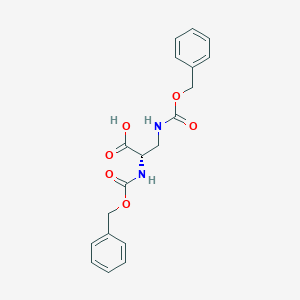

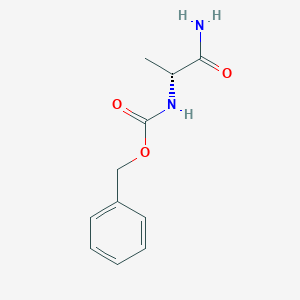

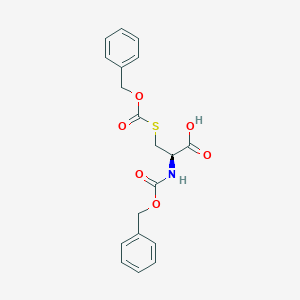

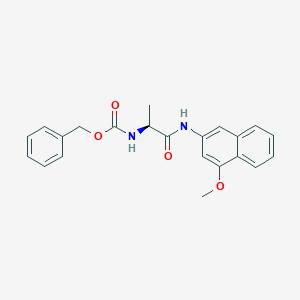

Tosyl-L-Arginine Amide Hydrochloride, also known as Tos-Arg-NH2 HCl, is a synthetic compound widely used in biochemical research. It is a derivative of the amino acid arginine, modified with a tosyl group (p-toluenesulfonyl) to enhance its stability and reactivity. This compound is often utilized in proteomics and peptide synthesis due to its unique chemical properties.

Mecanismo De Acción

Target of Action

Tos-Arg-NH2 HCl, also known as Arg-rich ultra-short cationic lipopeptides (USCLs), primarily targets bacterial membranes . These targets play a crucial role in maintaining the integrity and functionality of bacterial cells.

Mode of Action

The compound interacts with its targets by binding to the bacterial membranes . This interaction leads to the permeabilization of the cell membranes, causing visible cell surface alterations . As a result, there is a significant decrease in bacterial viability .

Biochemical Pathways

The affected pathway primarily involves the integrity of the bacterial cell membrane . The downstream effects include the disruption of essential processes within the bacteria, leading to their death .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the permeabilization of bacterial cell membranes and the subsequent decrease in bacterial viability . This makes it an effective antimicrobial agent, particularly against Gram-positive bacteria .

Análisis Bioquímico

Biochemical Properties

It is known that arginine, a component of Tos-Arg-NH2 HCl, plays a crucial role in various biochemical reactions . Arginine is involved in multiple metabolic pathways, including the arginase and citrulline-NO cycle

Cellular Effects

Arginine, a component of this compound, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Arginine, a component of this compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Arginine, a component of this compound, is known to be involved in several metabolic pathways, including the arginase and citrulline-NO cycle

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tosyl-L-Arginine Amide Hydrochloride typically involves the protection of the arginine amino group with a tosyl group. The process begins with the reaction of L-arginine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting tosylated arginine is then converted to its amide form by reacting with ammonia or an amine derivative. The final product is obtained as a hydrochloride salt by treating the amide with hydrochloric acid.

Industrial Production Methods: Industrial production of Tosyl-L-Arginine Amide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the tosylation and amidation steps.

Análisis De Reacciones Químicas

Types of Reactions: Tosyl-L-Arginine Amide Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The tosyl group can be substituted with other functional groups using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Formation of corresponding sulfonic acids.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of various substituted arginine derivatives.

Aplicaciones Científicas De Investigación

Tosyl-L-Arginine Amide Hydrochloride has numerous applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

Biology: Employed in the study of enzyme kinetics and protein interactions.

Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Comparación Con Compuestos Similares

- Tosyl-L-Lysine Amide Hydrochloride

- Tosyl-L-Ornithine Amide Hydrochloride

- Tosyl-L-Histidine Amide Hydrochloride

Comparison: Tosyl-L-Arginine Amide Hydrochloride is unique due to its specific interaction with arginine-binding proteins and enzymes. Compared to similar compounds, it exhibits distinct reactivity and stability, making it particularly useful in peptide synthesis and biochemical research. The presence of the tosyl group enhances its solubility and reactivity, distinguishing it from other tosylated amino acid derivatives .

Propiedades

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O3S.ClH/c1-9-4-6-10(7-5-9)22(20,21)18-11(12(14)19)3-2-8-17-13(15)16;/h4-7,11,18H,2-3,8H2,1H3,(H2,14,19)(H4,15,16,17);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGNEWYDCYUHJH-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595361 | |

| Record name | N~5~-(Diaminomethylidene)-N~2~-(4-methylbenzene-1-sulfonyl)-L-ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14279-64-2 | |

| Record name | N~5~-(Diaminomethylidene)-N~2~-(4-methylbenzene-1-sulfonyl)-L-ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.